Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane
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Overview
Description
Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is a chemical compound with the molecular formula C12H16F4Si. It is known for its unique structure, which includes a silicon atom bonded to a butyl group, two methyl groups, and a tetrafluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane typically involves the reaction of a tetrafluorophenylsilane precursor with butyl and dimethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The compound is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tetrafluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from the reactions of this compound include silanol derivatives, silane derivatives, and substituted tetrafluorophenyl compounds .
Scientific Research Applications
Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential use in biological labeling and imaging.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to the formation of new compounds with desired properties. The tetrafluorophenyl group enhances the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane
- Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane
- (2,3,4,5-tetrafluorophenyl)triphenylsilane
Uniqueness
Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tetrafluorophenyl group enhances its reactivity and stability compared to similar compounds, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16F4Si |
---|---|
Molecular Weight |
264.33 g/mol |
IUPAC Name |
butyl-dimethyl-(2,3,4,5-tetrafluorophenyl)silane |
InChI |
InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)9-7-8(13)10(14)12(16)11(9)15/h7H,4-6H2,1-3H3 |
InChI Key |
HDINXUAVTRWMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C1=C(C(=C(C(=C1)F)F)F)F |
Origin of Product |
United States |
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